9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
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Overview
Description
APSR-IN-8 is a first-in-class inhibitor of APS reductase (APSR), which is a critical enzyme in the assimilation of sulfate for the biosynthesis of cysteine and other essential sulfur-containing molecules.
Scientific Research Applications
Synthesis and Antitumor Applications
- Synthesis for Antitumor Derivatives : A study by Jasztold-Howorko et al. (1994) demonstrated the synthesis of 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide derivatives, showing high cytotoxicity in cultured L1210 and colon 38 cells, and good antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).
- Development of 1-Functionalized Derivatives : Rivalle and Bisagni (1994) synthesized derivatives through transformations involving methoxyellipticine N-oxides, leading to cytotoxic 1-carboxamidoellipticines (Rivalle & Bisagni, 1994).
- Synthesis for Cytotoxicity Testing : Modi et al. (1990) prepared various 6H-pyrido[4,3-b]carbazoles for cytotoxicity testing in human lung cancer cells (Modi et al., 1990).
Synthesis Techniques and Transformations
- Friedel–Crafts Cyclodehydration Synthesis : Ramkumar et al. (2014) reported a synthesis approach for pyrido[4,3-b]carbazole alkaloids, including 9-methoxyellipticine, using a Friedel–Crafts cyclodehydration method (Ramkumar et al., 2014).
- In Vitro Anticancer Activity : Jasztold-Howorko et al. (2013) synthesized and tested 1-substituted pyrido[4,3-b]carbazole derivatives for anticancer activity, with compound 9 showing strong activity against various cancer cell lines (Jasztold-Howorko et al., 2013).
Biological Testing and Tuberculosis Inhibition
- Testing Against Mycobacterium tuberculosis : Schmidt et al. (2018) synthesized derivatives of pyrido[4,3-b]carbazole and found that 9-methoxyolivacine significantly inhibited Mycobacterium tuberculosis (Schmidt et al., 2018).
Antitumor Properties and Synthesis
- Antitumor Amino-Substituted Derivatives : Rivalle et al. (1983) conducted modifications on ellipticine analogs, including 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole, to study their antitumor properties (Rivalle et al., 1983).
- Methyl Substitutions in Antitumor Drugs : Léon et al. (1987) studied the impact of methyl substitutions in dimeric antitumor drugs, including pyridocarbazole derivatives (Léon et al., 1987).
- Cytotoxic Activity of Derivatives : Jasztold-Howorko et al. (2005) synthesized 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3‐b]carbazole derivatives, demonstrating cytotoxic activity against lung cancer cell lines (Jasztold-Howorko et al., 2005).
properties
CAS RN |
93841-50-0 |
---|---|
Product Name |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide |
Molecular Formula |
C19H19IN2O |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;iodide |
InChI |
InChI=1S/C19H18N2O.HI/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19;/h5-10H,1-4H3;1H |
InChI Key |
UMHIZUSDRRRZIC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-] |
Appearance |
Solid powder |
Other CAS RN |
93841-50-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70173-20-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC155693; NSC 155693; NSC-155693; APSR IN-8; APSR-IN 8; APSR-IN-8; APSR IN 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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